molecular formula C18H27N3OS B6913170 N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6913170
M. Wt: 333.5 g/mol
InChI Key: YEJSBZUZCHQAMB-UHFFFAOYSA-N
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Description

N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and finally the cyclopropane carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropane carboxamide group can modulate its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Ixabepilone: A thiazole-containing compound used in cancer therapy.

Uniqueness

N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c22-17(13-5-6-13)20-15-7-9-21(10-8-15)12-16-11-19-18(23-16)14-3-1-2-4-14/h11,13-15H,1-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSBZUZCHQAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(S2)CN3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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